molecular formula C22H30O6 B15421827 Benzoic acid;2-ethylhexane-1,3-diol CAS No. 111029-56-2

Benzoic acid;2-ethylhexane-1,3-diol

Cat. No.: B15421827
CAS No.: 111029-56-2
M. Wt: 390.5 g/mol
InChI Key: POVBNGFHSPUNFB-UHFFFAOYSA-N
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Description

Benzoic acid;2-ethylhexane-1,3-diol is an organic chemical compound with the CAS registry number 111029-56-2 . Its molecular formula is C 22 H 30 O 6 , and it has a molecular weight of 390.47000 g/mol . The compound is a diester formed from 2-ethylhexane-1,3-diol and benzoic acid. Benzoic acid, a core component of this molecule, is widely recognized for its antimicrobial properties and functions as a preservative by inhibiting the growth of mold, yeast, and bacteria . Its effectiveness is pH-dependent, with increased activity in acidic environments where it can disrupt microbial anaerobic fermentation of glucose . Beyond its preservative role, benzoic acid is a versatile intermediate in synthesizing other organic substances, including phenol and various plasticizers . Researchers may explore this specific diester for its physicochemical properties, potential as a specialty chemical intermediate, or its utility in product formulations. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Properties

CAS No.

111029-56-2

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

benzoic acid;2-ethylhexane-1,3-diol

InChI

InChI=1S/C8H18O2.2C7H6O2/c1-3-5-8(10)7(4-2)6-9;2*8-7(9)6-4-2-1-3-5-6/h7-10H,3-6H2,1-2H3;2*1-5H,(H,8,9)

InChI Key

POVBNGFHSPUNFB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Benzoic Acid

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties . It also exhibits biological activity, such as inhibiting the Type III Secretion System (T3SS) in Erwinia amylovora, a plant pathogen, by repressing virulence gene expression . Its derivatives, including salicylic acid and 4-methoxy-cinnamic acid, are integral to pharmaceuticals (e.g., aspirin) and agrochemicals .

2-Ethylhexane-1,3-Diol

2-Ethylhexane-1,3-diol (C₈H₁₈O₂) is a branched diol with applications in polymer chemistry and pest control. It serves as a cosurfactant in microemulsions (MEs) for mosquito repellency, enhancing the stability and efficacy of formulations . In copolyesters, it accelerates crystallization rates when copolymerized with ethylene glycol, improving material properties for industrial applications . Additionally, it facilitates the extraction of trace boron in geological analyses .

Comparison with Benzoic Acid Derivatives

Hydroxybenzoic Acids

Hydroxybenzoic acids (e.g., p-hydroxybenzoic, vanillic, and gallic acids) differ from benzoic acid by hydroxyl substitutions on the aromatic ring. These substitutions enhance antioxidant activity but reduce volatility. For example:

  • Salicylic acid (2-hydroxybenzoic acid): Used topically for anti-inflammatory effects, unlike benzoic acid’s preservative role .
  • 4-Methoxy-cinnamic acid : Inhibits T3SS in E. amylovora but induces it in Dickeya dadantii, highlighting structural sensitivity in biological activity .

Table 1: Key Benzoic Acid Derivatives

Compound Structure Key Applications Reference
Benzoic acid C₆H₅COOH Preservative, T3SS inhibition
Salicylic acid 2-HO-C₆H₄COOH Anti-inflammatory, acne treatment
4-Methoxy-cinnamic acid 4-MeO-C₆H₃CH=CHCOOH T3SS modulation in bacteria
p-Hydroxybenzoic acid 4-HO-C₆H₄COOH Antioxidant precursor

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice. For instance, halogenated derivatives (e.g., chloramben) exhibit higher toxicity due to increased hydrophobicity .

Comparison with Other Diols and Formulation Components

Diols in Polymer Chemistry

  • Ethylene glycol : Forms rigid homopolymers (e.g., PET), whereas 2-ethylhexane-1,3-diol introduces branching, reducing crystallinity but enhancing flexibility in copolyesters .
  • Propane-1,3-diol : Found in alcoholic beverages as a metabolite, but lacks the repellent properties of 2-ethylhexane-1,3-diol .

Mosquito Repellents

  • Dimethyl phthalate : A traditional repellent with lower persistence (315 minutes) compared to 2-ethylhexane-1,3-diol-containing MEs (385 minutes) .
  • Citronellal : Volatile essential oil component requiring frequent reapplication, unlike diol-stabilized formulations .

Table 2: Functional Comparison of Diols

Compound Boiling Point (°C) Key Applications Reference
2-Ethylhexane-1,3-diol 243 Copolyesters, repellent MEs
Ethylene glycol 197 PET production
Propane-1,3-diol 210 Food/beverage metabolite

Antimicrobial-Repellent Formulations

The combination of benzoic acid (antimicrobial) and 2-ethylhexane-1,3-diol (repellent) in MEs offers dual functionality. For example, a ME containing 20% PMD (repellent), 1% 2-ethylhexane-1,3-diol, and benzoic acid derivatives prolongs mosquito deterrence while inhibiting microbial growth .

Industrial and Analytical Uses

In geology, 2-ethylhexane-1,3-diol extracts boron from samples, with benzoic acid derivatives acting as chelators in subsequent spectrophotometric analysis .

Q & A

Q. What are the standard analytical methods for quantifying benzoic acid in complex matrices such as biological or environmental samples?

Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are widely used. For example:

  • LC-MS enables qualitative and quantitative analysis with high sensitivity, particularly useful for detecting benzoic acid metabolites in biological systems .
  • HPLC with UV detection (e.g., using a Purospher® STAR RP-18 column) provides reliable linearity (R² > 0.999) for benzoic acid quantification in food matrices like milk and beef, with detection limits as low as 12.5 μg/kg .

Q. Key Parameters for HPLC Analysis

ParameterValue/RangeReference
ColumnRP-18 endcapped
Detection Limit12.5 μg/kg
Linearity (R²)>0.999

Q. What synthetic routes are available for preparing 2-ethylhexane-1,3-diol, and what are the critical reaction conditions?

2-Ethylhexane-1,3-diol is synthesized via aldol condensation or catalytic hydrogenation. For instance:

  • Aldol Addition : Butanal undergoes base-catalyzed aldol condensation to form 2-ethyl-3-hydroxyhexanal, followed by reduction to yield the diol. Temperature control (20–40°C) and catalyst selection (e.g., NaOH or organometallic complexes) are critical to avoid side products like 4-hydroxyhexanal .
  • Hydrogenation : Unsaturated precursors are hydrogenated using Pd/C or Raney Ni under mild pressures (1–3 atm) to ensure stereochemical control .

Advanced Research Questions

Q. How can researchers resolve discrepancies in conductivity measurements of benzoic acid in mixed solvent systems (e.g., water + methanol)?

Conductometric studies require precise control of solvent composition and temperature. For example:

  • Solvent Polarity Effects : Benzoic acid’s dissociation constant (pKa) varies significantly in water-methanol mixtures due to changes in dielectric constant. Calibration curves must account for solvent ratios (e.g., 0–100% methanol) .
  • Temperature Compensation : Conductivity measurements should be normalized to 25°C using Arrhenius-type corrections to mitigate thermal noise .

Q. Data Contradiction Example

Solvent (% Methanol)Observed pKaExpected pKaDeviation
0% (Water)4.204.200%
50%5.104.85+5.1%
90%6.305.70+10.5%
Deviations arise from incomplete dissociation in high-methanol systems .

Q. What strategies minimize impurities during the synthesis of benzoic acid derivatives (e.g., esterification or amidation)?

  • Reagent Purity : Use HPLC-grade solvents and recrystallized benzoic acid (≥95% purity) to reduce side reactions .
  • Reaction Monitoring : Real-time FTIR or NMR tracks esterification progress, ensuring optimal stopping points (e.g., >90% conversion) to avoid hydrolysis byproducts .
  • Purification : Silica gel chromatography or preparative HPLC isolates derivatives like methyl 2-(trifluoromethylsulfonyloxy)benzoate, with yields >85% .

Q. How should statistical risk analysis be conducted for benzoic acid residues in biological samples?

A case study on beef samples (n=340) demonstrated:

  • Detection Limits : LC-MS/MS identified benzoic acid residues ranging from non-detectable to 131.41 mg/kg, with a median of 0.10 mg/kg .
  • Risk Modeling : Monte Carlo simulations assess exposure thresholds, linking high residues (>50 mg/kg) to water injection practices in meat processing .

Q. Risk Assessment Workflow

Sampling : Stratified random sampling across production batches.

Quantification : LC-MS/MS with internal standards (e.g., deuterated benzoic acid).

Data Normalization : Adjust for recovery rates (typically 85–110%).

Threshold Mapping : Compare against regulatory limits (e.g., 10 mg/kg in the EU) .

Q. What experimental designs are effective for studying stress corrosion cracking (SCC) in coatings containing 2-ethylhexane-1,3-diol?

  • Test Specimen Preparation : Flat coatings are applied to metal substrates (e.g., steel or aluminum) and subjected to controlled humidity (70–90% RH) and tensile stress (50–200 MPa) .
  • Crack Propagation Analysis : Digital image correlation (DIC) or electrochemical impedance spectroscopy (EIS) quantifies crack growth rates under cyclic loading .

Q. How can researchers optimize the environmental safety of 2-ethylhexane-1,3-diol in industrial formulations?

  • Ecotoxicological Profiling : Use quantitative structure-activity relationship (QSAR) models to predict biodegradability (e.g., half-life <60 days) and aquatic toxicity (LC50 >10 mg/L for fish) .
  • Release Rate Modeling : Estimate environmental persistence using fugacity models, accounting for hydrolysis rates in water (pH 5–9) .

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